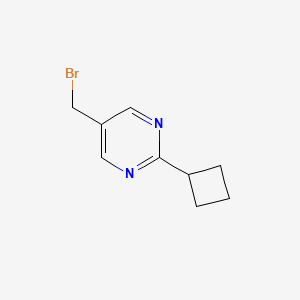

5-(Bromomethyl)-2-cyclobutylpyrimidine

CAS No.:

Cat. No.: VC17692822

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2 |

|---|---|

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-cyclobutylpyrimidine |

| Standard InChI | InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2 |

| Standard InChI Key | JUVZKYNUTZVCJN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2=NC=C(C=N2)CBr |

Introduction

Synthetic Methodologies and Optimization

Bromination and Cyclization Strategies

The synthesis of 5-(Bromomethyl)-2-cyclobutylpyrimidine typically involves sequential bromination and cyclization steps. Source outlines a high-yield (>90%) route utilizing controlled reaction parameters:

-

Bromination: Introduction of the bromomethyl group via radical bromination or electrophilic substitution, often employing reagents like N-bromosuccinimide (NBS) under UV light.

-

Cyclization: Formation of the cyclobutyl ring through [2+2] photocycloaddition or transition metal-catalyzed cyclization, with temperature and catalyst loading optimized to minimize side products.

Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the product, achieving purities exceeding 95%.

Alternative Synthesis via Copper-Mediated Coupling

Source details a complementary approach for synthesizing related brominated pyrimidines, which may be adaptable to 5-(Bromomethyl)-2-cyclobutylpyrimidine. This method employs copper(I) iodide in N,N-dimethylformamide (DMF) at 80–90°C, yielding 76.6% of the target product . Key steps include:

-

Reaction Setup: Charging DMF, substrate, CuI, and trifluoromethylating agent (e.g., MeO₂CCF₂SO₂F) into an inerted reactor.

-

Post-Reaction Workup: Sequential washes with sodium bicarbonate, MTBE, and NaCl solutions to remove impurities, followed by distillation under reduced pressure to isolate the product .

Table 1: Comparison of Synthetic Routes

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-Bromo-2′-deoxyuridine | DNA Polymerase | 0.5–2.0 µM | |

| 5-Bromopyrimidine-4-carboxylic Acid | Bacterial Dihydrofolate Reductase | 8.3 µM |

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromomethyl and cyclobutyl groups to optimize target affinity.

-

Scalable Synthesis: Development of continuous-flow or catalytic methods to enhance yield and reduce waste.

-

In Vivo Toxicology: Preclinical assessments to evaluate pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume